A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23095-05-8
Abstract
This technical guide provides an in-depth overview of 5-Bromo-2-methoxybenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document furnishes its chemical and physical properties, detailed experimental protocols for its application, and relevant safety information. The content is structured to serve as a practical resource for professionals in research and drug development.
Chemical and Physical Properties
5-Bromo-2-methoxybenzenesulfonyl chloride is a white to off-white crystalline solid.[1][2] It is a crucial building block in medicinal chemistry due to the presence of the reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 23095-05-8 | [1][3][4] |
| Molecular Formula | C₇H₆BrClO₃S | [1][4] |
| Molecular Weight | 285.54 g/mol | [1][4] |
| Melting Point | 113-118 °C | [2][5] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Purity | >97.0% (GC) | [1][2] |
| Solubility | Reacts with water. Soluble in various organic solvents. | |
| Storage Temperature | 2-8°C, under inert gas | [6] |
| Sensitivity | Moisture and Heat Sensitive | [1][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the chemical structure and purity of 5-Bromo-2-methoxybenzenesulfonyl chloride.
-
Infrared (IR) Spectroscopy: The Attenuated Total Reflectance (ATR) IR spectrum of 5-Bromo-2-methoxybenzenesulfonyl chloride is available and can be used for structural confirmation.[7] Key characteristic peaks would include those corresponding to the S=O stretches of the sulfonyl chloride group, C-O stretches of the methoxy group, and C-Br and C-Cl stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on its structure. For instance, in a related compound, 4-methoxybenzenesulfonamide, the methoxy group protons appear as a singlet around 3.84 ppm in DMSO-d6.[8]
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride was not explicitly found in the searched literature, it is generally prepared by the chlorosulfonation of 4-bromoanisole (1-bromo-4-methoxybenzene). The general workflow for such a synthesis is depicted below.
Experimental Protocols: Synthesis of Sulfonamides
A primary application of 5-Bromo-2-methoxybenzenesulfonyl chloride is the synthesis of sulfonamides, a common scaffold in medicinal chemistry. The following is a general experimental protocol for the reaction with an amine.
General Procedure for Sulfonamide Formation:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Research and Drug Development
5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile reagent used in the synthesis of a variety of biologically active molecules. The resulting sulfonamides have been investigated for a range of therapeutic applications, including as anticancer agents. For instance, diarylsulfonamides have been shown to act as tubulin inhibitors, which are a class of anticancer drugs that interfere with microtubule dynamics.[9]
While no specific signaling pathways involving 5-Bromo-2-methoxybenzenesulfonyl chloride have been detailed in the searched literature, its utility in generating libraries of sulfonamides for screening against various biological targets makes it a valuable tool in drug discovery. The general relationship of this compound to the drug discovery process is outlined below.
Safety Information
5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard and Precautionary Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Conclusion
5-Bromo-2-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamides and other derivatives with potential biological activity. This guide provides essential information for its safe handling, application in synthesis, and its role in the broader context of drug discovery. Researchers and scientists can utilize this document as a foundational resource for their work with this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. 5-Bromo-2-methoxybenzenesulfonyl Chloride | 23095-05-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. 5-Bromo-2-methoxybenzenesulfonyl Chloride | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
